Epiandrosterone

Catalog No.
S578277
CAS No.
481-29-8
M.F
C19H30O2
M. Wt
290.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Epiandrosterone

CAS Number

481-29-8

Product Name

Epiandrosterone

IUPAC Name

3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one

Molecular Formula

C19H30O2

Molecular Weight

290.4 g/mol

InChI

InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-16,20H,3-11H2,1-2H3

InChI Key

QGXBDMJGAMFCBF-UHFFFAOYSA-N

SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)O

Solubility

0.0202 mg/mL at 23 °C

Synonyms

3 alpha Hydroxy 5 alpha Androstan 17 One, 3-alpha-Hydroxy-5-alpha-Androstan-17-One, 5 alpha Androstan 3 alpha ol 17 one, 5 alpha-Androstan-3 alpha-ol-17-one, Androsterone, Epiandrosterone

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)O

Isomeric SMILES

C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)O

Potential Neurosteroid Effects

One area of research explores epiandrosterone's potential role as a neurosteroid. Studies suggest it might interact with the gamma-aminobutyric acid (GABA) receptor complex, potentially influencing mood and cognitive function []. However, further investigation is needed to understand its specific effects and determine their therapeutic relevance [].

Cardiovascular Implications

Research also investigates the potential impact of epiandrosterone on the cardiovascular system. Studies have shown that it might influence blood vessel dilation and blood clotting, potentially affecting circulation []. Additionally, some research suggests it might affect heart muscle contractility, although further investigation is necessary to clarify these findings [].

Epiandrosterone, also known as isoandrosterone or 3β-androsterone, is a steroid hormone with the chemical formula C19H30O2C_{19}H_{30}O_{2} and a molar mass of approximately 290.447 g/mol. It is a naturally occurring metabolite of testosterone and dihydrotestosterone, primarily produced in the adrenal glands from dehydroepiandrosterone through the action of the enzyme 5α-reductase. First isolated in 1931 by Adolf Friedrich Johann Butenandt and Kurt Tscherning, it has been identified in various mammals, including humans and pigs .

While epiandrosterone has some direct androgenic activity, its primary role is as a precursor molecule. It can be converted to more potent androgens like testosterone and DHT, which then exert their effects on various tissues through androgen receptors [].

Epiandrosterone is a controlled substance in some countries due to its potential for misuse as a performance enhancer []. Studies on the safety of epiandrosterone supplementation are limited, but potential side effects include:

  • Liver damage []
  • Increased risk of cardiovascular problems
  • Aggressive behavior []
  • Hair loss []
  • Virilization (development of male characteristics) in women []

Pregnant and breastfeeding women should avoid epiandrosterone due to potential risks to the developing fetus or infant [].

Typical of steroid compounds. Key reactions include:

  • Reduction Reactions: Epiandrosterone can be synthesized from androstenedione through reduction processes involving hydrogenation.
  • Hydroxylation: The introduction of hydroxyl groups can modify its biological activity.
  • Conjugation: Epiandrosterone can form conjugates with glucuronic acid or sulfate, affecting its solubility and excretion.

These reactions are facilitated by specific enzymes such as hydroxysteroid dehydrogenases, which play critical roles in steroid metabolism .

Epiandrosterone exhibits several biological activities, primarily attributed to its interaction with androgen receptors and other steroid hormone receptors. Its weak androgenic activity is linked to:

  • Neurosteroid Effects: Epiandrosterone may influence mood and cognitive functions by modulating the gamma-aminobutyric acid (GABA) receptor complex, acting as a negative allosteric modulator .
  • Anabolic Effects: It has been proposed to enhance muscle mass and strength, although scientific evidence supporting these claims is limited.
  • Potential Health Risks: Side effects associated with epiandrosterone usage include infertility, behavioral changes, liver damage, and cardiovascular issues .

Epiandrosterone can be synthesized through various chemical pathways. A notable method involves the following steps using androstenedione as a starting material:

  • Alkene Esterification Protection: Reacting androstenedione with acetic anhydride under controlled conditions to protect certain functional groups.
  • Ketal Protection: Further modification to protect the carbonyl group at position 17.
  • Alkaline Hydrolysis Reduction: Utilizing an alkaline reagent and palladium-carbon catalyst for reduction under pressure.
  • Acidic Hydrolysis: Final hydrolysis step to yield epiandrosterone .

This method emphasizes efficiency and higher yields compared to traditional synthesis routes.

Epiandrosterone is utilized in various fields:

  • Pharmaceuticals: It is explored for potential therapeutic applications in treating conditions related to hormone deficiencies.
  • Sports Supplements: Despite being banned by the World Anti-Doping Agency, it remains present in some dietary supplements aimed at enhancing athletic performance.
  • Research: Epiandrosterone serves as a subject of study for understanding steroid metabolism and neurosteroid functions .

Epiandrosterone interacts with several biological systems:

  • Hormonal Interactions: It can influence levels of other hormones such as testosterone and estrogen due to its metabolic pathways.
  • Neurotransmitter Modulation: Studies indicate that it may affect neurotransmitter systems, particularly GABAergic signaling, which could impact mood and anxiety levels .
  • Drug Interactions: Epiandrosterone may interact with other medications metabolized by similar pathways, necessitating caution in concurrent use .

Several compounds share structural similarities or metabolic pathways with epiandrosterone. Notable examples include:

Compound NameChemical FormulaUnique Features
DehydroepiandrosteroneC19H28O2C_{19}H_{28}O_{2}Precursor to epiandrosterone; higher androgenic activity
TestosteroneC19H28O2C_{19}H_{28}O_{2}Primary male sex hormone; stronger androgenic effects
AndrostenedioneC19H26OC_{19}H_{26}ODirect precursor to both testosterone and epiandrosterone
DihydrotestosteroneC19H30OC_{19}H_{30}OPotent androgen; derived from testosterone

Epiandrosterone is unique due to its relatively weak androgenic properties compared to testosterone and dihydrotestosterone while still playing a significant role in hormonal balance and metabolic processes. Its distinct synthesis pathway also sets it apart from other steroids .

Physical Description

Solid

XLogP3

3.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

290.224580195 g/mol

Monoisotopic Mass

290.224580195 g/mol

Heavy Atom Count

21

Melting Point

181.5 °C

UNII

8TR252Z538

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (40.48%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (40.48%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (40.48%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H351 (40.48%): Suspected of causing cancer [Warning Carcinogenicity];
H361 (97.62%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Epiandrosterone is a dehydroepiandrosterone metabolite and a precursor of testosterone and estradiol with hypolipidemic and anabolic property. Epiandrosterone, a potential neurosteroid, appears to bind to the gamma-aminobutyric acid (GABA)/benzodiazepine-receptor complex (GABA-RC), acting as a negative non-competitive modulator of GABA-RC as well as signal through the N-methyl-D-aspartate receptor. In addition this agent inhibits the pentose phosphate pathway (PPP) thereby dilating blood vessels pre-contracted by partial depolarization. Also, epiandrosterone inhibits the synthesis of thromboxane A2 in activated platelets, reduces plasma plasminogen activator inhibitor type 1 and tissue plasminogen activator antigen, increases serum levels of insulin-like growth factor 1 and increases cyclic guanosine monophosphate and nitric oxide synthesis. These effects may improve circulation in the microvasculature.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

571-31-3
481-29-8

Wikipedia

Epiandrosterone

Use Classification

Pharmaceuticals

Dates

Modify: 2023-08-15
Marchand, M., et al., Eur. J. Biochem., 184, 455

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